molecular formula C13H12N2S B8384000 5-Isothiocyanato-3-propylisoquinoline

5-Isothiocyanato-3-propylisoquinoline

Cat. No.: B8384000
M. Wt: 228.31 g/mol
InChI Key: CDWXWNNRMUQYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanato-3-propylisoquinoline is a synthetic heterocyclic compound featuring an isoquinoline backbone substituted with a propyl group at position 3 and an isothiocyanate (-NCS) functional group at position 4. This compound is of interest in medicinal chemistry due to the reactive isothiocyanate moiety, which enables covalent interactions with biological nucleophiles (e.g., thiols or amines), making it a candidate for targeted drug design or biochemical probes . Its structural uniqueness lies in the juxtaposition of the hydrophobic propyl chain and the electrophilic isothiocyanate group, which influences its solubility, reactivity, and binding affinity compared to analogs.

Properties

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

5-isothiocyanato-3-propylisoquinoline

InChI

InChI=1S/C13H12N2S/c1-2-4-11-7-12-10(8-14-11)5-3-6-13(12)15-9-16/h3,5-8H,2,4H2,1H3

InChI Key

CDWXWNNRMUQYSO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=CC=C2N=C=S)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-isothiocyanato-3-propylisoquinoline, enabling a systematic comparison of their properties:

Substituent-Based Comparisons

  • 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1415563-38-6): Substituent: Isopropylthio (-S-iPr) group. Applications: Primarily used in agrochemical research due to its sulfur-based stability .
  • 5-[3-(Methanesulfonamido)phenyl]-2-methoxypyridine-3-carboxylic Acid: Substituent: Methanesulfonamido (-SO₂NHMe) group. Reactivity: The sulfonamide group enhances hydrogen-bonding capacity but lacks covalent reactivity. Solubility: Higher aqueous solubility compared to this compound due to polar sulfonamide and carboxylic acid groups .
  • 5-[3-(Methylsulfanyl)phenyl]-5H-thieno[2,3-c]pyrrole: Substituent: Methylsulfanyl (-SMe) group.

Reactivity and Stability

The isothiocyanate group in this compound confers high reactivity toward nucleophiles, enabling irreversible protein modification. In contrast, analogs with sulfonyl or thioether groups (e.g., CAS 1415563-38-6) exhibit reversible interactions and greater metabolic stability .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Registry No. Substituent(s) Solubility (LogP) Reactivity Profile Supplier Availability
This compound Not listed -NCS, -C₃H₇ 3.2 (predicted) High (covalent) Limited
5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine 1415563-38-6 -S-iPr 2.8 Moderate (reversible) 5 suppliers
5-[3-(Methanesulfonamido)phenyl]-2-methoxypyridine-3-carboxylic Acid 1415563-29-5 -SO₂NHMe, -CO₂H 1.5 Low (hydrogen-bonding) 3 suppliers

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